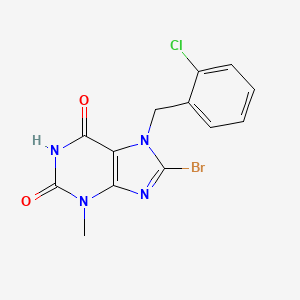

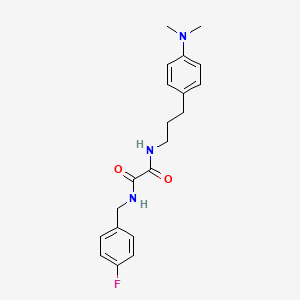

![molecular formula C14H10F3N3O B2418333 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1448036-13-2](/img/structure/B2418333.png)

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethyl)phenyl)methanone” is a compound that has been studied in the context of its potential as an anticancer agent . It is a derivative of 1H-pyrazolo[3,4-d]pyrimidine, which has been designed and synthesized to act as an inhibitor of the epidermal growth factor receptor (EGFR) .

Synthesis Analysis

The synthesis of this compound involves the design and creation of new 1H-pyrazolo[3,4-d]pyrimidine derivatives . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .Molecular Structure Analysis

The molecular structure of this compound is based on the 1H-pyrazolo[3,4-d]pyrimidine core structure . This core structure imparts a promising initial selectivity within the CDK family .Chemical Reactions Analysis

The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It has shown potent anti-proliferative activities .Aplicaciones Científicas De Investigación

Extraction and Analysis of Perfluorinated Compounds

This compound has been used in the preparation of fluorine functionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples . The synthesized magnetic nanoparticles serve as adsorbents for magnetic solid-phase extraction (MSPE) of perfluorinated compounds (PFCs), providing a simple, fast, effective, and sensitive analytical method .

Necroptosis Inhibitors

The compound has been used in the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives , which have shown potential as necroptosis inhibitors . Necroptosis is a form of programmed cell death that plays a crucial role in various diseases, including inflammatory diseases, neurodegenerative diseases, and cancers .

ATR Inhibitors

The compound has been used in the synthesis of fused pyrimidine derivatives , which have shown potential as ATR inhibitors . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, making it an attractive anticancer drug target .

Antioxidant Activity

Some derivatives of the compound have shown strong antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Pyrrolo[1,2-a]pyrimidines synthesized from NH-pyrroles, which are related to the compound, have shown unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could be useful in the development of new materials for optoelectronic devices .

Fluorescent Protein Antibodies

While not directly related to the compound, the trifluoromethyl group, which is present in the compound, is commonly found in fluorescent protein antibodies . These antibodies have widespread biological research applications .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation. This suggests that 6-[4-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may also target similar proteins or pathways.

Mode of Action

It is likely that it interacts with its targets, such as cdk2, to inhibit their activity . This inhibition could lead to changes in cell cycle progression and potentially induce apoptosis in certain cell types .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . This could lead to cell cycle arrest and apoptosis

Result of Action

The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis in certain cell types . This could lead to a decrease in the proliferation of these cells, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Propiedades

IUPAC Name |

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O/c15-14(16,17)11-3-1-9(2-4-11)13(21)20-6-10-5-18-8-19-12(10)7-20/h1-5,8H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRMDXPNWWRXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethyl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

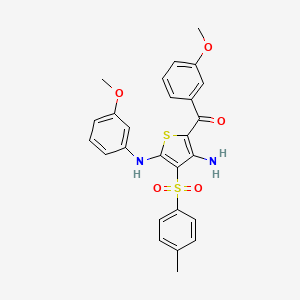

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2418250.png)

![2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2418253.png)

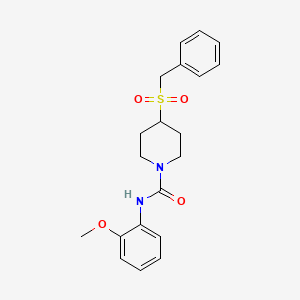

![2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2418257.png)

![N-(3-acetamidophenyl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2418262.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2418263.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2418268.png)

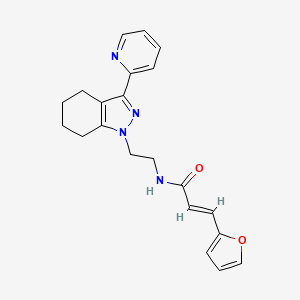

![2-(4-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2418272.png)